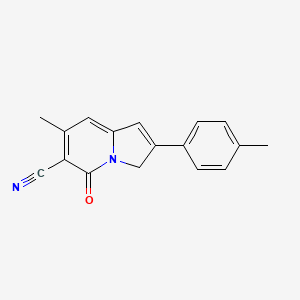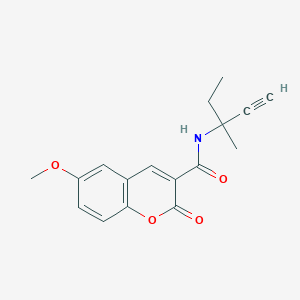![molecular formula C25H36N2O3S B4297656 N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4297656.png)
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Overview
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a unique adamantyl group, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantyl group. The adamantyl group can be synthesized through the alkylation of adamantane with propylene in the presence of acid catalysts . The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a sulfonyl chloride . The final step involves the coupling of the adamantyl and piperidine intermediates with a benzamide derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonyl chlorides.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The adamantyl group provides structural stability and enhances the compound’s ability to penetrate biological membranes . The benzamide moiety is involved in binding to specific proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Similar structure but lacks the adamantyl group.
N-(4-hydroxy-1-adamantyl)acetamide: Contains an adamantyl group but differs in the functional groups attached.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a piperazine ring instead of piperidine.
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the adamantyl group, which imparts exceptional structural stability and lipophilicity. This enhances its potential as a bioactive compound and its ability to interact with various molecular targets .
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3S/c1-2-23(25-15-18-12-19(16-25)14-20(13-18)17-25)26-24(28)21-6-8-22(9-7-21)31(29,30)27-10-4-3-5-11-27/h6-9,18-20,23H,2-5,10-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMDHZACVDCQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(TERT-BUTYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4297583.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4297594.png)
PHENYL]METHYL})AMINE](/img/structure/B4297595.png)
![2-[4-(ANILINOCARBOTHIOYL)PIPERAZINO]-3,5-DICHLORO-1-PYRIDINIUMOLATE](/img/structure/B4297596.png)
![5-acetyl-2-amino-2,4-dimethoxy-4-methyl-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B4297604.png)
![ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4297610.png)

![1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297626.png)
![8-chloro-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297634.png)
![2,5-DIMETHOXY-N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4297640.png)

![N-[1-(ADAMANTAN-1-YL)PROPYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE](/img/structure/B4297664.png)
![3-{[1-(ADAMANTAN-1-YL)PROPYL]SULFAMOYL}-N-PHENYLBENZAMIDE](/img/structure/B4297672.png)
![3-{3-[(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]BENZENESULFONAMIDO}BENZOIC ACID](/img/structure/B4297688.png)
